![molecular formula C18H18N2O5 B13885075 Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate](/img/structure/B13885075.png)
Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate is a chemical compound with the molecular formula C17H17N3O5. It is known for its applications in various fields such as chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of more complex molecules and has been studied for its potential therapeutic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate typically involves the esterification of 4-amino salicylic acid with methanol in the presence of sulfuric acid to form methyl 4-amino salicylate. This intermediate is then acetylated using acetic anhydride and subsequently etherified with dimethyl sulfate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Methyl 4-acetamido-2-methoxybenzoate: This compound is structurally similar and is used as an impurity reference standard in pharmaceutical research.
Methyl 4-acetamido-5-bromo-2-methoxybenzoate: Another similar compound used in the synthesis of more complex molecules.
Uniqueness
Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
属性
分子式 |
C18H18N2O5 |
|---|---|
分子量 |
342.3 g/mol |
IUPAC 名称 |
methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate |
InChI |
InChI=1S/C18H18N2O5/c1-12(21)19-14-5-7-15(8-6-14)20-17(22)11-25-16-9-3-13(4-10-16)18(23)24-2/h3-10H,11H2,1-2H3,(H,19,21)(H,20,22) |
InChI 键 |
MLIABZNUIVJTCA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


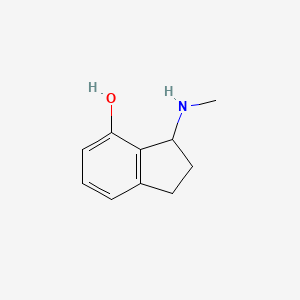
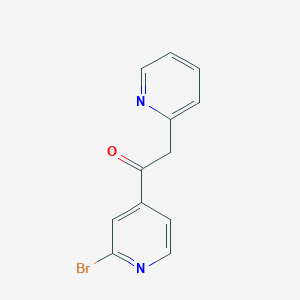
![1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine](/img/structure/B13885007.png)

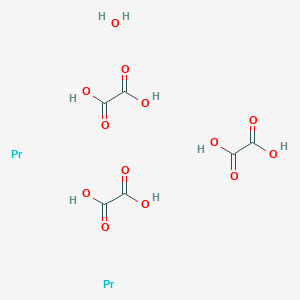
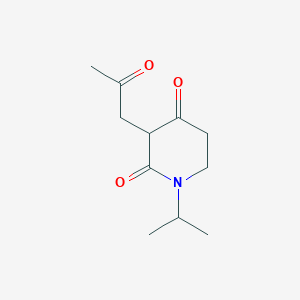
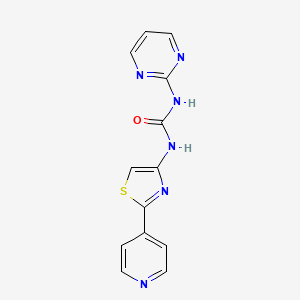

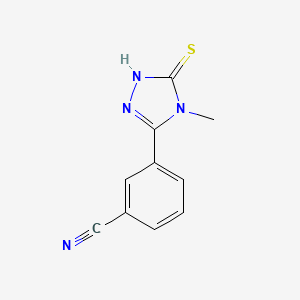
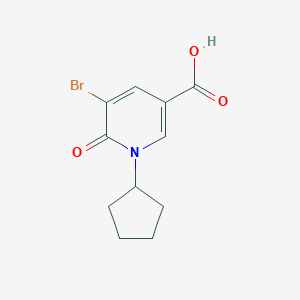
![Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B13885056.png)
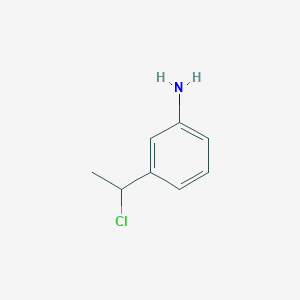
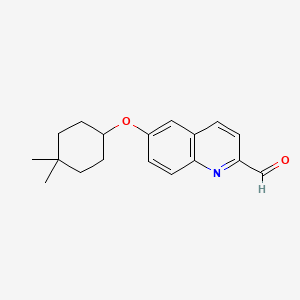
![N-[4-[(5-methyl-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B13885088.png)
